7-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 7-(2H-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-b]pyridin-5-one is a complex organic molecule that features a unique combination of benzodioxole, methoxyphenyl, and imidazopyridinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2H-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-b]pyridin-5-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.
Construction of the Imidazopyridinone Core: This is usually accomplished through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(2H-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-b]pyridin-5-one: can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids/bases are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
7-(2H-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-b]pyridin-5-one: has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: This compound may have therapeutic potential, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 7-(2H-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-b]pyridin-5-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 7-(2H-1,3-benzodioxol-5-yl)-3-phenyl-3H,4H,5H,6H,7H-imidazo[4,5-b]pyridin-5-one
- 7-(2H-1,3-benzodioxol-5-yl)-3-(4-hydroxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-b]pyridin-5-one
Uniqueness
The presence of the methoxy group in 7-(2H-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-b]pyridin-5-one distinguishes it from similar compounds. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it unique in its class.
Properties
Molecular Formula |
C20H17N3O4 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
7-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-6,7-dihydro-4H-imidazo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C20H17N3O4/c1-25-14-5-3-13(4-6-14)23-10-21-19-15(9-18(24)22-20(19)23)12-2-7-16-17(8-12)27-11-26-16/h2-8,10,15H,9,11H2,1H3,(H,22,24) |
InChI Key |
VDZUFVGXZNWLDM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=NC3=C2NC(=O)CC3C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.